molecular formula C9H13NO2S B13253398 1-(4-Methylphenyl)ethane-1-sulfonamide

1-(4-Methylphenyl)ethane-1-sulfonamide

Cat. No.: B13253398
M. Wt: 199.27 g/mol
InChI Key: BTJJCMMKKAWBPL-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C9H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 4-methylphenyl ethane backbone

Preparation Methods

The synthesis of 1-(4-Methylphenyl)ethane-1-sulfonamide typically involves the reaction of 4-methylphenyl ethane with sulfonamide reagents under specific conditions. One common method involves the use of sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ automated systems to control reaction parameters and ensure high purity and yield.

Chemical Reactions Analysis

1-(4-Methylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group, forming new compounds.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylphenyl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methylphenyl)ethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfanilamide: A well-known antimicrobial agent used in the treatment of bacterial infections.

    Sulfamethoxazole: Another antimicrobial agent commonly used in combination with trimethoprim for treating various infections.

    Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry.

Biological Activity

1-(4-Methylphenyl)ethane-1-sulfonamide, a member of the sulfonamide family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a 4-methylphenyl ethane backbone. The following sections will delve into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃N₁O₂S
  • Molecular Weight : Approximately 201.27 g/mol
  • Functional Groups : Sulfonamide (-SO₂NH₂), aromatic (4-methylphenyl)

The structural uniqueness of this compound contributes to its reactivity and biological activity. The sulfonamide moiety is known for its role in various biochemical processes, particularly in inhibiting specific enzymes.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, leading to its antibacterial properties . Additionally, the compound may interact with other enzymatic targets, contributing to its anti-inflammatory and anticancer activities.

Biological Activities

  • Antibacterial Activity :
    • Inhibition of dihydropteroate synthase leads to effective antibacterial action against various Gram-positive and Gram-negative bacteria.
    • Studies have shown that derivatives of sulfonamides can exhibit significant antibacterial effects, making them valuable in combating infections .
  • Anti-inflammatory Effects :
    • Research indicates that certain sulfonamides possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
  • Anticancer Potential :
    • Some studies suggest that this compound may inhibit specific cancer cell lines by interfering with metabolic pathways related to cell proliferation .
  • Enzyme Inhibition :
    • The compound has been noted for its ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which could have implications for treating conditions like diabetes and neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Evaluation : A study evaluated various sulfonamide derivatives against standard bacterial strains using microbroth dilution assays. Results indicated that compounds similar to this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Studies : Molecular docking studies have illustrated the binding affinities of this compound with target enzymes, supporting its potential as an effective inhibitor.

Comparative Analysis with Similar Compounds

Compound NameAntibacterial ActivityAnti-inflammatory ActivityAnticancer Potential
This compoundHighModeratePotential
2-(4-Methylphenyl)ethane-1-sulfonamideHighLowLow
N-(4-Methylphenyl)sulfonamideModerateModerateHigh

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

1-(4-methylphenyl)ethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-7-3-5-9(6-4-7)8(2)13(10,11)12/h3-6,8H,1-2H3,(H2,10,11,12)

InChI Key

BTJJCMMKKAWBPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)S(=O)(=O)N

Origin of Product

United States

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